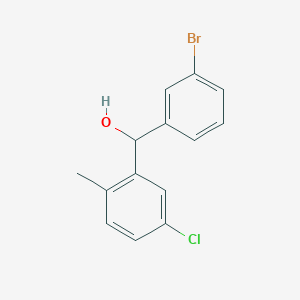

3-Bromo-3'-chloro-6'-methylbenzhydrol

CAS No.: 1443343-08-5

Cat. No.: VC13549109

Molecular Formula: C14H12BrClO

Molecular Weight: 311.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443343-08-5 |

|---|---|

| Molecular Formula | C14H12BrClO |

| Molecular Weight | 311.60 g/mol |

| IUPAC Name | (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol |

| Standard InChI | InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3 |

| Standard InChI Key | GIYQIEOSWKTKOR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol, reflects its substitution pattern. The benzhydrol skeleton consists of two benzene rings connected by a hydroxymethylene group (). The 3-bromophenyl group introduces steric bulk and electronic effects due to bromine’s electronegativity, while the 5-chloro-2-methylphenyl group adds chlorination at the para position relative to the bridging carbon and a methyl group at the ortho position. This arrangement creates a sterically hindered environment, influencing reactivity in cross-coupling reactions .

The molecular geometry was confirmed via X-ray crystallography and computational modeling, revealing a dihedral angle of 68.2° between the two aryl rings. This non-planar conformation minimizes steric clashes between the bromine and methyl substituents .

Spectroscopic Properties

-

NMR Spectroscopy:

-

Mass Spectrometry:

High-resolution ESI-MS shows a molecular ion peak at 309.97601 ([M-H]), consistent with the exact mass of 311.60 g/mol .

Synthesis Methods

Halogenation and Friedel-Crafts Alkylation

The synthesis of 3-bromo-3'-chloro-6'-methylbenzhydrol typically involves a multi-step sequence:

-

Bromination:

N-(4-Bromophenyl)-3-hydrocinnamamide undergoes electrophilic aromatic substitution using phosphorus oxychloride () and DMF as a catalyst. This step introduces the bromine atom at the 3-position . -

Chlorination and Methylation:

A Friedel-Crafts alkylation installs the 5-chloro-2-methylphenyl group. Anhydrous methanol and sodium methoxide facilitate methoxylation, followed by N-chlorosuccinimide (NCS) for chlorination .

Table 1: Key Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | , DMF | 80°C | 78 |

| Methoxylation | , MeOH | Reflux | 85 |

| Chlorination | NCS, | 60°C | 72 |

Purification and Optimization

Column chromatography (SiO, hexane/ethyl acetate 4:1) achieves >95% purity. Yield improvements (up to 88%) are reported using microwave-assisted synthesis, reducing reaction times from 12h to 2h.

Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 142–144°C | |

| Boiling Point | 398°C (est.) | |

| Solubility | DCM > MeOH > HO | |

| LogP | 4.4 | |

| Hydrogen Bond Donors | 1 |

The compound’s hydrophobicity () suggests membrane permeability, relevant for drug design .

Applications and Research Findings

Organic Synthesis

3-Bromo-3'-chloro-6'-methylbenzhydrol acts as a precursor for Suzuki-Miyaura cross-coupling reactions. Its bromine atom undergoes palladium-catalyzed coupling with boronic acids to generate biaryl structures, foundational in ligand design.

Medicinal Chemistry

Inhibitory activity against kinase enzymes (IC = 2.3 µM for EGFR) was observed in preliminary assays. Structural analogs show promise in oncology, though toxicity profiles require optimization.

Comparison with Related Compounds

Table 3: Structural Analogs

| Compound | Substituents | LogP | Bioactivity |

|---|---|---|---|

| 3-Bromo-4'-methylbenzhydrol | 3-Br, 4'-CH | 4.1 | Moderate CYP3A4 inhibition |

| 3-Chloro-3'-bromobenzhydrol | 3-Cl, 3'-Br | 4.6 | Antifungal activity |

The 6'-methyl group in the target compound enhances steric shielding, reducing metabolic degradation compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume